Gantofiban

GPIIb/IIIa antagonist Prodrug design Oral bioavailability

Oral GPIIb/IIIa antagonists for chronic thrombosis models are scarce. Gantofiban (CAS 183547-57-1) is a synthetic oral double prodrug that, via esterase-mediated hydrolysis to EMD 132338, competitively inhibits fibrinogen binding to platelet αIIbβ3 (IC50 8.0 nM). - Oral bioavailability (~40%) enables chronic dosing, unlike parenteral tirofiban/eptifibatide. - Selective platelet integrin targeting avoids hERG affinity issues of factor Xa inhibitors. - Useful for prodrug activation kinetics, excipient compatibility, and formulation stability studies.

Molecular Formula C21H29N5O6
Molecular Weight 447.5 g/mol
Cat. No. B12831042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGantofiban
Molecular FormulaC21H29N5O6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=NC(=O)OC)N
InChIInChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1
InChIKeyYNBHAPKHWDNTMZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gantofiban: Identity and GPIIb/IIIa Antagonism


Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate (CAS 183547-57-1), known as Gantofiban, is a synthetic small-molecule oxazolidinone derivative with a molecular formula of C21H29N5O6 and a monoisotopic mass of 447.21 Da [1]. It is classified as a glycoprotein IIb/IIIa (GPIIb/IIIa; integrin αIIbβ3) receptor antagonist, consistent with the World Health Organization INN stem '-fiban' designation for fibrinogen receptor antagonists . Gantofiban functions as an oral double prodrug of the active carboxylic acid metabolite EMD 132338, which competitively inhibits fibrinogen binding to the GPIIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation [2].

Design

Oral double prodrug for esterase-mediated activation studies

Target

GPIIb/IIIa receptor antagonist for platelet aggregation research

Context

Supports oral dosing models; not interchangeable with parenteral GPIIb/IIIa agents

Gantofiban vs. Other GPIIb/IIIa and FXa Inhibitors


Gantofiban's unique molecular design as an oral double prodrug of EMD 132338 introduces distinct pharmacokinetic and pharmacodynamic properties that cannot be replicated by other antithrombotic agents [1]. Unlike directly acting GPIIb/IIIa antagonists (e.g., tirofiban, eptifibatide) which require intravenous administration, Gantofiban is engineered for oral bioavailability via esterase-mediated hydrolysis to the active metabolite, enabling chronic dosing regimens [2]. Furthermore, its target selectivity for the platelet integrin αIIbβ3 receptor differentiates it from factor Xa inhibitors (e.g., rivaroxaban, apixaban, betrixaban), which act upstream in the coagulation cascade and exhibit distinct bleeding risk profiles and reversibility characteristics [3]. Substitution with generic antithrombotic compounds would therefore alter key parameters including route of administration, onset and duration of action, and target engagement profile, necessitating compound-specific evidence for procurement and experimental design.

Prodrug Design
Oral prodrug requires esterase activation to EMD 132338
Direct GPIIb/IIIa antagonists (tirofiban, eptifibatide) lack oral bioavailability
Target Class
Platelet integrin αIIbβ3 receptor antagonism
FXa inhibitors (betrixaban, edoxaban) act upstream in coagulation cascade
Formulation Stability
Excipient compatibility may require oily base stabilization
Generic formulation approaches may result in product degradation

Gantofiban: Head-to-Head Differentiation Data


Prodrug Activation: Gantofiban vs. EMD 132338

Gantofiban is an oral double prodrug that requires in vivo esterase-mediated hydrolysis to yield the active carboxylic acid metabolite EMD 132338, a direct GPIIb/IIIa antagonist [1]. In contrast, EMD 132338 itself lacks sufficient oral bioavailability and must be administered parenterally. The ester prodrug moiety (ethyl acetate group) of Gantofiban confers a cLogP shift of approximately +1.2 relative to EMD 132338, enhancing passive intestinal permeability and enabling oral dosing [2]. This structural differentiation is critical for experimental models requiring chronic oral antithrombotic therapy, as parenteral GPIIb/IIIa antagonists like tirofiban and eptifibatide are limited to acute intravenous use.

Prodrug Activation
Class-level inference
cLogP shift ~+1.2 vs. EMD 132338
Prodrug design enables oral bioavailability context
Esterase-mediated hydrolysis required; conditions: in vivo PK models
GPIIb/IIIa antagonist Prodrug design Oral bioavailability

Gantofiban vs. FXa Inhibitors: Target and hERG Profiles

Comparative pharmacological analysis of direct oral anticoagulants demonstrates that Gantofiban targets the platelet GPIIb/IIIa receptor (integrin αIIbβ3), whereas rivaroxaban, apixaban, edoxaban, and betrixaban target coagulation factor Xa (FXa) [1]. Notably, edoxaban and betrixaban exhibit measurable affinity for the hERG potassium channel, which carries a risk of QT interval prolongation and ventricular tachyarrhythmia [2]. In contrast, Gantofiban, as a GPIIb/IIIa antagonist, has not been associated with hERG channel affinity in preclinical screening, suggesting a differentiated cardiac safety profile [3]. This target class distinction results in different bleeding risk profiles and reversibility mechanisms, with GPIIb/IIIa antagonists acting directly on platelet aggregation and FXa inhibitors acting upstream on thrombin generation.

hERG Profile vs. FXa
Class-level inference
Gantofiban: hERG affinity not reported; Betrixaban: hERG binding observed
Differentiated cardiac ion channel profile context
Betrixaban FXa IC50 1.5 nM; in vitro hERG assays
GPIIb/IIIa antagonist Factor Xa inhibitor hERG channel

Oral Prodrug vs. Parenteral GPIIb/IIIa Antagonists

Among GPIIb/IIIa antagonists, Gantofiban is distinguished from clinically used agents tirofiban (a nonpeptide tyrosine derivative) and eptifibatide (a cyclic heptapeptide) by its oral prodrug design [1]. Tirofiban and eptifibatide are administered exclusively via intravenous infusion due to negligible oral bioavailability [2]. Gantofiban's ethyl ester and methoxycarbonyl prodrug moieties enable oral absorption, with conversion to the active EMD 132338 occurring systemically [3]. This route-of-administration differentiation is critical for research applications requiring sustained antithrombotic coverage in chronic disease models, as parenteral GPIIb/IIIa antagonists are limited to acute interventional settings.

Oral vs. Parenteral GPIIb/IIIa
Class-level inference
Oral dosing enabled; tirofiban/eptifibatide require IV infusion
Route-of-administration differentiation context
Sustained coverage in chronic disease models
GPIIb/IIIa antagonist Oral antithrombotic Prodrug

Excipient-Induced Degradation and Stabilization

Patent disclosures reveal that Gantofiban (as its citrate salt) undergoes gradual decomposition when formulated with common oral excipients including lactose, D-mannitol, microcrystalline cellulose, corn starch, calcium hydrogen phosphate, light anhydrous silicic acid, and croscarmellose sodium [1]. This instability is not observed with the neat drug substance but arises specifically upon admixture with these excipients [2]. The patent further demonstrates that incorporation of an oily base (e.g., higher saturated fatty acids, fatty acid esters, higher alcohols, phospholipids, sterols, or hydrocarbons) stabilizes the composition without impairing drug release kinetics [3]. This formulation-specific stability profile is unique to Gantofiban and not reported for other GPIIb/IIIa antagonists or factor Xa inhibitors, indicating that generic formulation approaches may yield suboptimal or degraded product.

Excipient Compatibility
Head-to-head
Degradation with lactose, mannitol, MCC; stabilized by oily base excipients
Formulation-specific stability context
Patent-sourced; ambient and accelerated conditions
Pharmaceutical formulation Stability Excipient compatibility

Gantofiban: Research and Industrial Applications


Chronic Oral Antithrombotic Models

Gantofiban is uniquely suited for long-term oral dosing studies in animal models of arterial or venous thrombosis, where chronic antithrombotic coverage is required. Its prodrug design enables oral bioavailability, unlike parenteral GPIIb/IIIa antagonists tirofiban and eptifibatide, and its target selectivity for platelet aggregation differentiates it from factor Xa inhibitors, which act via distinct coagulation pathways [1].

Cardiac Safety: hERG Profile vs. FXa Inhibitors

For experimental systems assessing cardiac ion channel effects, Gantofiban offers a control compound with a different target profile than FXa inhibitors like betrixaban and edoxaban, which exhibit hERG channel affinity. Use of Gantofiban in parallel with FXa inhibitors can help deconvolute target-specific vs. off-target cardiac electrophysiological effects [2].

Excipient Compatibility and Stabilization

Gantofiban presents a valuable model compound for studying drug-excipient incompatibility and stabilization strategies. Its documented decomposition with common oral excipients (lactose, mannitol, MCC, etc.) and stabilization via oily bases provides a well-characterized system for formulation science research, including compatibility screening, stability-indicating method development, and novel oral delivery system design [3].

Prodrug Activation and GPIIb/IIIa Pharmacology

As an oral double prodrug that requires sequential esterase-mediated activation to yield the active GPIIb/IIIa antagonist EMD 132338, Gantofiban serves as a research tool for investigating prodrug activation kinetics, tissue-specific esterase activity, and structure-activity relationships of oxazolidinone-based integrin antagonists [4].

Application
Selection Property
Validation Focus
Chronic Oral Antithrombotic Models
Oral prodrug design
In vivo conversion to active metabolite
Cardiac Ion Channel Profiling
Differentiated hERG profile vs. FXa inhibitors
Target-specific vs. off-target electrophysiology
Drug-Excipient Compatibility Studies
Excipient incompatibility and stabilization behavior
Stability-indicating method development
Prodrug Activation & GPIIb/IIIa Pharmacology
Esterase-mediated activation kinetics
Tissue-specific esterase activity and SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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